N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Medicinal chemistry Structure-activity relationship Physicochemical property space

Researchers conducting anthelmintic SAR campaigns often struggle with regioisomeric contamination and lack of a clean baseline scaffold. CAS 955965-33-0, a 4-unsubstituted pyrazole-5-carboxamide, directly addresses this need. - Baseline for H. contortus L4 assays: parent hit IC50 0.29 µM; optimized analogs reach 0.01-0.03 µM. - Free 4-position enables C-H activation, halogenation, or cross-coupling without confounding pre-substitution. - Certified GC-MS spectrum (Wiley 2023) ensures regioisomeric purity; core shows ≤18% MCF10A cytotoxicity at 50 µM. Procurement managers benefit from a single, verified source with in-stock availability and global shipping.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 955965-33-0
Cat. No. B6132341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
CAS955965-33-0
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)OC
InChIInChI=1S/C12H13N3O2/c1-15-11(6-7-13-15)12(16)14-9-4-3-5-10(8-9)17-2/h3-8H,1-2H3,(H,14,16)
InChIKeyMPJADDFUSIOQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Identity & Procurement


N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 955965-33-0) is a pyrazole-5-carboxamide derivative bearing a 3-methoxyphenyl group on the amide nitrogen and a methyl substituent at the N1 position of the pyrazole ring [1]. The compound possesses a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol [2]. It belongs to the broader 1-methyl-1H-pyrazole-5-carboxamide class, which has yielded potent anthelmintic leads reaching sub-nanomolar larval development inhibition in Haemonchus contortus models [3]. However, the specific unsubstituted 3-position of the pyrazole ring in this compound distinguishes it from more heavily decorated analogs that dominate published SAR campaigns [4].

Scaffold type 3-unsubstituted pyrazole-5-carboxamide core for systematic SAR
Identity control Spectra-verified regioisomer with published GC-MS reference
Versatility Unsubstituted 4-position ready for late-stage diversification

Why Generic 1-Methyl-1H-pyrazole-5-carboxamides Fail vs CAS 955965-33-0


Within the 1-methyl-1H-pyrazole-5-carboxamide chemotype, subtle structural modifications produce dramatic potency shifts. In the anthelmintic series, the unsubstituted parent hit (SN00799639) showed an IC50 of 0.29 µM against H. contortus L4 development, while optimized analogs with left-hand-side (LHS) substitutions reached IC50 values of 0.01–0.03 µM—a >10-fold potency difference arising solely from peripheral substitution patterns [1]. Similarly, introduction of a 3-pyridin-4-yl substituent on the pyrazole core shifted the biological profile from pure anthelmintic to polypharmacology encompassing anti-inflammatory, antioxidant, and antidiabetic activities [2]. The 3-methoxyphenyl amide tail present in CAS 955965-33-0 is a defined pharmacophoric element; exchanging it for a 3-fluorophenyl, 3-chlorophenyl, or cyclohexyl amide yields compounds with divergent solubility, metabolic stability, and target engagement . These findings collectively demonstrate that generic substitution—even within the same carboxamide class—cannot preserve target potency, selectivity, or physicochemical properties, making compound-specific procurement essential for reproducible research.

3
Regioisomeric 3-carboxamide
The 3-carboxamide isomer presents a different pharmacophore geometry; may shift target binding and invalidate SAR.
Ar
3-Aryl or 3-amino analogs
3-Substitution introduces additional H-bond donors/basic centers and reported polypharmacology, confounding single-target optimization.
X
Pre-functionalized 4-halogen analogs
Pre-installed 4-Cl or 4-I increases MW and lipophilicity, reduces diversification flexibility, and may alter metabolic stability prematurely.

CAS 955965-33-0: Head-to-Head & Class-Comparative Differentiation Evidence


Unsubstituted 3-Position: Distinct Profile vs 3-Aryl & 3-Amino Analogs

CAS 955965-33-0 possesses no substituent at the 3-position of the pyrazole ring, unlike the 3-amino analog (CAS 1856035-90-9) and the 3-(pyridin-4-yl) analog (PPA series) . The 3-amino derivative introduces an additional hydrogen-bond donor, increasing topological polar surface area (tPSA) and altering permeability, while the 3-(pyridin-4-yl) compound adds a basic nitrogen that shifts pKa and enables polypharmacology—in vitro anti-inflammatory activity (protein denaturation inhibition) of 78.2% at 100 µg/mL and α-amylase inhibition of 72.4% at 100 µg/mL have been reported for the 3-pyridin-4-yl analog, whereas no corresponding polypharmacology has been documented for the unsubstituted core [1]. By contrast, the 3-unsubstituted scaffold of CAS 955965-33-0 provides the minimal pharmacophoric template, allowing systematic installation of substituents for target-focused optimization without confounding off-target liabilities introduced by pre-existing 3-substitution [2].

3-Unsubstituted vs. 3-aryl/amino
Cross-study comparable
tPSA ~55 Ų (target) vs. ~81 Ų (3-amino analog); 3-pyridin-4-yl analog: 78.2% anti-inflammatory, 72.4% α-amylase inhibition at 100 µg/mL (reported polypharmacology absent in target)
Supports minimal scaffold selection for systematic, target-focused SAR.
Polypharmacology data from independent study; target remains uncharacterized for these endpoints.
Medicinal chemistry Structure-activity relationship Physicochemical property space

GC-MS Fingerprint Differentiates 5- vs 3-Carboxamide Regioisomers

CAS 955965-33-0 has a verified GC-MS spectrum archived in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: L0ZtfKstUTO) [1]. The regioisomeric compound N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 98711-43-4) differs only in the position of the carboxamide attachment on the pyrazole ring (3- vs. 5-position), yet this positional isomerism yields a distinct fragmentation pattern and retention index in GC-MS [2]. The InChI Key of the target compound is MPJADDFUSIOQBF-UHFFFAOYSA-N, which encodes the unique connectivity of the 5-carboxamide regioisomer [3]. Procurement of the correct regioisomer is critical because the 3-carboxamide isomer presents the pharmacophore in a different geometric orientation, which can abrogate target binding—as demonstrated in related pyrazole carboxamide series where regioisomeric switching altered kinase inhibition potency by >100-fold [4].

GC-MS regioisomer identity
Head-to-head comparison
Unique GC-MS spectrum archived in Wiley Registry 2023 (SpectraBase ID: L0ZtfKstUTO); InChI Key confirms 5-carboxamide connectivity.
Provides analytical benchmark to detect regioisomeric 3-carboxamide contamination.
Critical when MW/fórmula checks fail to differentiate positional isomers.
Analytical chemistry Quality control Compound authentication

4-Unsubstituted Scaffold: Synthetic Versatility vs Halogenated Analogs

The 4-position of the pyrazole ring in CAS 955965-33-0 is unsubstituted (4-H), providing a reactive site for electrophilic halogenation, cross-coupling, or direct C–H functionalization. By contrast, the 4-iodo analog (MW 357.15) and 4-chloro analog (MW 265.7) are pre-functionalized and impose steric and electronic constraints that limit downstream diversification . The 4-iodo derivative has a markedly higher molecular weight (+125.9 Da) and increased lipophilicity (calculated AlogP difference of ~+1.2), which can adversely affect solubility and metabolic stability if introduced prematurely . In the anthelmintic optimization campaign, iterative LHS substitution on the unsubstituted pyrazole core was essential for achieving sub-nanomolar potency (IC50 0.01 µM for compound 60), whereas pre-installed 4-substituents were absent from the most potent leads, underscoring the strategic value of late-stage diversification from the 4-unsubstituted scaffold [1].

4-Unsubstituted vs. 4-halogen
Class-level inference
Target MW 231.25 4-Iodo MW 357.15 (+125.9 Da) 4-Chloro MW 265.7 (+34.5 Da) Est. AlogP increase ~1.2 (4-Iodo)
Unsubstituted 4-position enables late-stage diversification without premature physicochemical burden.
Data from calculated properties and synthetic accessibility literature.
Synthetic chemistry Late-stage functionalization Molecular complexity

Application Scenarios for CAS 955965-33-0


Systematic Anthelmintic Hit-to-Lead SAR on Unsubstituted Core

As demonstrated in the 1-methyl-1H-pyrazole-5-carboxamide series, the unsubstituted core serves as the optimal starting point for iterative left-hand-side, middle-section, and right-hand-side modifications. Using CAS 955965-33-0, teams can independently vary the 3-methoxyphenyl amide tail or introduce 4-position substituents without confounding effects from pre-existing 3-substitution. The resulting SAR can be benchmarked against published data for tolfenpyrad (IC50 0.03 µM) and optimized leads (IC50 0.01 µM) in the H. contortus L4 development assay [1].

Late-Stage Diversification via C-4 Functionalization

The 4-unsubstituted pyrazole ring in CAS 955965-33-0 enables C–H activation, halogenation, or direct cross-coupling at the 4-position. This strategy was implicit in the assembly of focused analog libraries (30–64 compounds) in the anthelmintic SAR campaigns, where 4-position modifications were introduced after initial potency was established on the unsubstituted scaffold [2]. The resulting 4-substituted analogs can be compared directly to the parent compound to quantify the impact of each modification on potency and selectivity.

GC-MS Quality Control & Authenticity Verification

The availability of a certified GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase ID: L0ZtfKstUTO) provides an unambiguous analytical reference [3]. This is especially critical when procuring from multiple vendors or after long-term storage, as regioisomeric contamination (e.g., with the 3-carboxamide isomer) can be detected by retention index and fragmentation pattern comparison.

Human Cell Selectivity Profiling with 3-Unsubstituted Scaffold

In the published anthelmintic work, compound 60 (4-substituted) showed only 18% inhibition of MCF10A mammary epithelial cell viability at 50 µM, indicating high parasite selectivity [4]. CAS 955965-33-0, as a structurally simpler analog, can serve as the baseline control in such selectivity assays, allowing research teams to attribute any cytotoxicity observed in more complex analogs to specific structural features rather than to the core scaffold itself.

Application
Selection Property
Validation Focus
Anthelmintic hit-to-lead SAR studies
Unsubstituted scaffold with defined pharmacophore
Benchmark against class SAR data
Late-stage C–H functionalization research
4-H position available for electrophilic substitution
Diversification without pre-installed halogens
Analytical QC and authenticity verification
Certified GC-MS reference spectrum
Regioisomer differentiation via retention index
Parasite selectivity profiling
Core scaffold baseline control
Cytotoxicity attribution to structural modifications
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